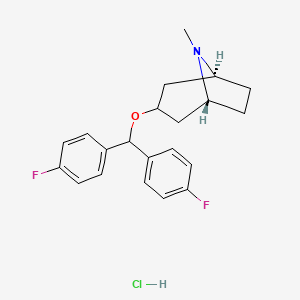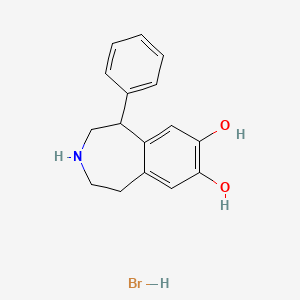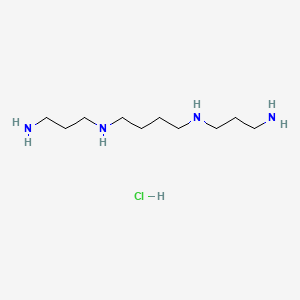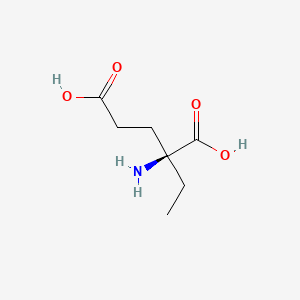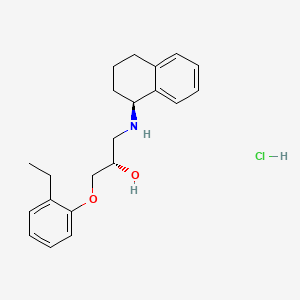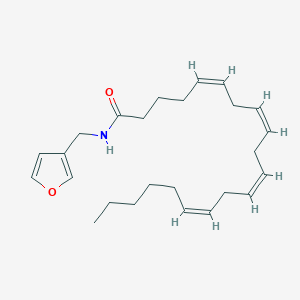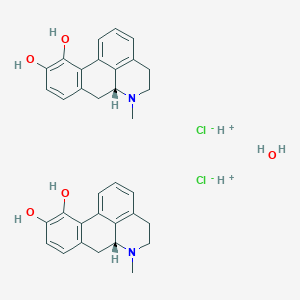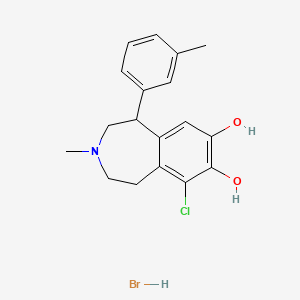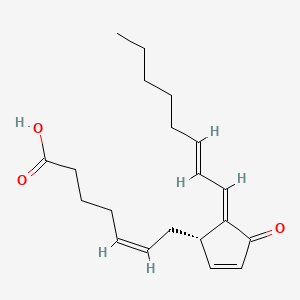![molecular formula C11H13BrN3O5P B1663755 [(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid CAS No. 206648-13-7](/img/structure/B1663755.png)
[(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid
Overview
Description
Scientific Research Applications
Neuroscience: NMDA Receptor Modulation
CGP 78608 acts as a potent and selective antagonist at the glycine site of NMDA receptors, displaying over 500-fold selectivity over kainate and AMPA receptors . This specificity makes it a valuable tool for studying NMDA receptor function and its role in neurological processes.
Neuropharmacology: Glycine Site Antagonism
In neuropharmacological research, CGP 78608 is used to investigate the effects of glycine site antagonism on NMDA receptors. Its ability to potentiate GluN1/GluN3A-mediated glycine currents provides insights into receptor desensitization and synaptic plasticity .
Molecular Dynamics: Receptor Conformation Studies
Molecular dynamics simulations have utilized CGP 78608 to study the conformational changes in the GluN1 subunit of NMDA receptors. This helps in understanding how ligand binding influences receptor activation and signaling .
Neurophysiology: Excitatory Glycine Receptor Control
CGP 78608 has been shown to control excitatory glycine receptors, such as GluN1/GluN3A, which play a crucial role in adult cortical and hippocampal neurophysiology .
Mechanism of Action
Target of Action
CGP 78608, also known as [(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid or E53G4C95XT, is a highly potent and selective antagonist at the glycine-binding site of the NMDA receptor . The primary targets of CGP 78608 are the GluN1 and GluN3A subunits of the NMDA receptor .
Mode of Action
CGP 78608 acts as a potentiator of GluN1/GluN3A-mediated glycine currents . It greatly enhances GluN1/GluN3A responses, converting small and rapidly desensitizing currents into large and stable responses . This compound decreases glycine sensitivity of GluN1/GluN3A receptors through an inter-subunit allosteric effect between GluN1 and GluN3A agonist-binding domain (ABD) sites .
Biochemical Pathways
The biochemical pathways affected by CGP 78608 involve the modulation of NMDA receptors. NMDA receptors are critical for normal brain function and are implicated in various central nervous system disorders including epilepsy, mental retardation, and schizophrenia . The modulation of these receptors by CGP 78608 can affect synaptic strength and neuronal plasticity .
Pharmacokinetics
It is known that the compound has anticonvulsant activities , suggesting that it can cross the blood-brain barrier and exert its effects in the central nervous system.
Result of Action
The molecular and cellular effects of CGP 78608’s action include the potentiation of GluN1/GluN3A-mediated glycine currents and the transformation of small and rapidly desensitizing currents into large and stable responses . This can lead to changes in synaptic strength and neuronal plasticity .
Action Environment
It is known that the function of nmda receptors, the primary targets of cgp 78608, can be influenced by various factors such as ph, temperature, and the presence of other neurotransmitters .
properties
IUPAC Name |
[(1S)-1-[(7-bromo-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methylamino]ethyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN3O5P/c1-5(21(18,19)20)13-4-6-2-7(12)3-8-9(6)15-11(17)10(16)14-8/h2-3,5,13H,4H2,1H3,(H,14,16)(H,15,17)(H2,18,19,20)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFHVUSPVHRVFL-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN3O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6043886 | |
| Record name | CGP 78608 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid | |
CAS RN |
206648-13-7 | |
| Record name | CGP-78608 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206648137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CGP 78608 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CGP-78608 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E53G4C95XT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of [(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid (CGP 78608) and how does it exert its effects?
A: [(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid (CGP 78608) acts as a selective antagonist at the glycine-binding site (GlycineB site) of the N-methyl-D-aspartate (NMDA) receptor. [, ] These receptors are crucial for various neuronal processes, including pain perception. By blocking the GlycineB site, [(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid (CGP 78608) prevents glycine binding, which is necessary for NMDA receptor activation. This inhibition, in turn, modulates the receptor's activity and impacts downstream signaling pathways involved in pain transmission.
Q2: What is the significance of [(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid (CGP 78608) in studying the role of NMDA receptors in pain?
A: [(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid (CGP 78608) plays a crucial role in dissecting the specific contribution of the NMDA receptor's glycine-binding site in pain pathways. Research has shown that intrathecal administration of [(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid (CGP 78608) can reduce hyperalgesia (increased sensitivity to pain) induced by the activation of group I metabotropic glutamate receptors (mGluRs). [] This suggests a potential link between mGluRs, NMDA receptors, and the development of chronic pain states.
Q3: How does [(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid (CGP 78608) help researchers understand the mechanism of action of lidocaine in pain management?
A: Studies have investigated the role of glycinergic mechanisms, particularly those involving NMDA receptors, in the analgesic effects of lidocaine. [, ] Researchers found that co-administration of [(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid (CGP 78608) with lidocaine in a rat model of neuropathic pain reduced lidocaine's antinociceptive effects. [] This suggests that the GlycineB site on NMDA receptors might be involved in mediating some of lidocaine's pain-relieving properties.
Q4: Can [(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid (CGP 78608) differentiate between various subtypes of NMDA receptors?
A: While [(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid (CGP 78608) effectively targets the glycine-binding site common to most NMDA receptors, recent research has unveiled its potential to discriminate between subtypes. For instance, [(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid (CGP 78608) has shown limited activity against GluN1/GluN3A receptors, a less common NMDA receptor subtype. [] This selectivity makes it a valuable tool for studying the unique roles of different NMDA receptor subtypes in the nervous system.
Q5: How is [(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid (CGP 78608) utilized in structural biology studies of NMDA receptors?
A: [(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid (CGP 78608) has been instrumental in determining the crystal structure of NMDA receptors. [] By co-crystallizing the GluN1/GluN2A NMDA receptor with both glutamate and [(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid (CGP 78608), researchers gain valuable insights into the receptor's conformation when bound to its agonist and antagonist simultaneously. This information is crucial for understanding the receptor's activation mechanism and for designing new drugs targeting specific receptor conformations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



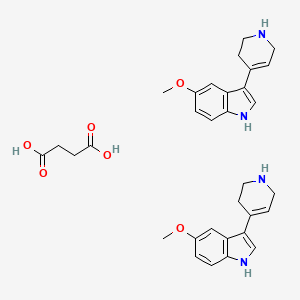
![3alpha-[(4-Chlorophenyl)phenylmethoxy]tropane hydrochloride](/img/structure/B1663676.png)
